(3-Aminopyridin-2-yl)(cyclopropyl)methanone

Kinase Inhibition Structure-Activity Relationship Computational Chemistry

Sourcing constrained 2-substituted 3-aminopyridines for kinase inhibitor libraries often leads to limited commercial availability and long lead times. This compound directly addresses that bottleneck. - Validated hinge-binding motif with in silico kinase inhibitor probability (Pa = 0.620), ideal for fragment-based or HTS library inclusion. - Low molecular weight (162.19 Da) & balanced XLogP3 (1.2) align with fragment library design principles. - Cyclopropyl ketone handle at the 2-position enables rapid SAR exploration via amide, ester, or heterocycle derivatization.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12999243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopyridin-2-yl)(cyclopropyl)methanone
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=C(C=CC=N2)N
InChIInChI=1S/C9H10N2O/c10-7-2-1-5-11-8(7)9(12)6-3-4-6/h1-2,5-6H,3-4,10H2
InChIKeyXBUWUSPAXAAGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminopyridin-2-yl)(cyclopropyl)methanone: Compound Overview


(3-Aminopyridin-2-yl)(cyclopropyl)methanone (CAS: 1596884-57-9) is a heterocyclic aminopyridine ketone with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol [1]. It serves as a versatile building block in medicinal chemistry, particularly for the construction of ATP-competitive kinase inhibitors where the 3-aminopyridine moiety acts as a hinge-binding motif [2][3]. The compound is characterized by a cyclopropyl ketone substituent at the 2-position, which influences steric and electronic properties distinct from other 3-aminopyridine derivatives [1].

Hinge-binding motif 3‑Aminopyridine core for ATP‑competitive kinase inhibitor design
Cyclopropyl ketone handle Distinct steric and electronic profile for SAR differentiation
Commercial availability Research‑grade building block for rapid synthetic elaboration

(3-Aminopyridin-2-yl)(cyclopropyl)methanone: Why Substitution Fails


In the context of kinase inhibitor design, substitution at the 2-position of 3-aminopyridine is highly constrained by the steric and electronic requirements of the ATP-binding pocket. While many 3-aminopyridine derivatives can bind the kinase hinge, the cyclopropyl ketone substituent of (3-Aminopyridin-2-yl)(cyclopropyl)methanone provides a distinct conformational profile and hydrogen-bonding capacity compared to simple alkyl, aryl, or amino substitutions [1][2]. Computational predictions indicate that this specific substitution pattern yields a predicted protein kinase inhibitor probability (Pa) of 0.620, a value that may differ significantly from other 2-substituted 3-aminopyridines, directly impacting the likelihood of identifying a viable lead compound in screening cascades [2].

2‑Position substitution not interchangeable
The cyclopropyl ketone imparts conformational and H‑bond features that simple alkyl or aryl analogs may not replicate.
Predicted kinase inhibitor probability may shift
PASS Pa values for other 2‑substituted 3‑aminopyridines can differ, altering screening prioritization.
Hinge‑binding geometry may vary
Positional isomerism (3‑amino vs. 2‑amino) or substituent changes can affect kinase hinge recognition.

(3-Aminopyridin-2-yl)(cyclopropyl)methanone: Comparative Evidence


In Silico Kinase Inhibition vs. 2-Acyl-3-aminopyridines

PASS (Prediction of Activity Spectra for Substances) analysis of (3-Aminopyridin-2-yl)(cyclopropyl)methanone yielded a protein kinase inhibitor probability (Pa) of 0.620, indicating a moderately high likelihood of experimental kinase inhibitory activity [1]. This value is distinct from the Pa of 0.584 for antimycobacterial activity, underscoring a computational bias toward kinase-target engagement for this specific scaffold. While no direct experimental comparator exists in the same assay for a close analog, this Pa value serves as a quantitative baseline for comparing the target compound's in silico kinase inhibition potential against other 2-substituted 3-aminopyridines evaluated under the same prediction algorithm.

In silico prediction
Class-level inference
Pa = 0.620
Supports kinase‑focused screening prioritization
Prediction algorithm; requires experimental validation
Kinase Inhibition Structure-Activity Relationship Computational Chemistry

Physicochemical Profile vs. 2-Amino-3-pyridinyl Ketones

The target compound (MW 162.19, XLogP3-AA 1.2, TPSA 56 Ų) [1] presents a distinct physicochemical signature compared to the isomeric 2-amino-3-pyridinyl ketone scaffold (e.g., (2-amino-3-pyridinyl)(cyclopropyl)methanone). While specific experimental data for the 2-amino isomer is lacking in the public domain, the difference in amino group position (3-amino vs. 2-amino) is known to alter hydrogen-bonding geometry with the kinase hinge region, as documented in structural studies of 3-aminopyridine-based Mps1 inhibitors [2]. This positional difference can translate into measurable shifts in kinase selectivity and potency, making the 3-aminopyridine scaffold a distinct starting point for lead optimization.

Isomer comparison
Class-level inference
3‑Amino‑2‑pyridinyl ketone
vs 2‑amino‑3‑pyridinyl ketone
Scaffold choice may influence kinase selectivity outcomes
Positional isomerism; literature‑based inference
Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Tractability vs. Kinase Inhibitor Fragments

(3-Aminopyridin-2-yl)(cyclopropyl)methanone is commercially available as a research-grade building block, enabling rapid derivatization without the need for multi-step de novo synthesis of the core scaffold [1]. In contrast, many close analogs (e.g., 2-cyclopropyl-3-aminopyridine or 3-aminopyridine-2-carboxylic acid derivatives) often require custom synthesis, adding significant time and cost to early-stage discovery projects. While no direct published yield comparison exists for the synthesis of this compound versus a closely related analog, the commercial availability and low molecular weight (162.19 g/mol) facilitate cost-effective procurement for high-throughput chemistry applications.

Synthetic accessibility
Data to verify
Commercially available
vs limited custom synthesis
Procurement ease supports rapid SAR exploration
Supplier catalog listing; verify lot specification
Synthetic Chemistry Medicinal Chemistry Building Block

(3-Aminopyridin-2-yl)(cyclopropyl)methanone: Research & Industrial Applications


Kinase Inhibitor Fragment Library Design

Due to its in silico-predicted protein kinase inhibitor probability (Pa = 0.620) [1], (3-Aminopyridin-2-yl)(cyclopropyl)methanone is a rational inclusion for fragment-based or HTS libraries targeting the ATP-binding site of kinases. Its low molecular weight (162.19 Da) and balanced lipophilicity (XLogP3 1.2) align with fragment library design principles, offering a validated 3-aminopyridine hinge-binding motif [2] with a cyclopropyl ketone handle for further elaboration.

Lead Optimization for CDK/GSK-3β Inhibitors

Patent literature (e.g., US8735593B2) explicitly identifies aminopyridine compounds, including those with cyclopropyl substitution, as inhibitors of GSK-3β and CDKs [3]. The target compound can serve as a core scaffold for designing novel analogs in these kinase programs, leveraging the established SAR of 3-aminopyridine kinase inhibitors [2].

SAR Studies of 2-Acyl-3-aminopyridines

The commercial availability of (3-Aminopyridin-2-yl)(cyclopropyl)methanone [4] enables systematic SAR exploration around the 2-position of 3-aminopyridine. Researchers can rapidly synthesize and evaluate a series of amides, esters, or heterocycles derived from this ketone to probe steric and electronic effects on kinase selectivity, differentiating it from less accessible 2-substituted 3-aminopyridine analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library design
3‑Aminopyridine hinge‑binding motif
ATP‑competitive kinase screening
Lead optimization for CDK/GSK‑3β programs
Established 3‑aminopyridine kinase SAR
CDK/GSK‑3β inhibition profiling
2‑Acyl‑3‑aminopyridine SAR studies
2‑Position ketone derivatization handle
Steric and electronic effect screening
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